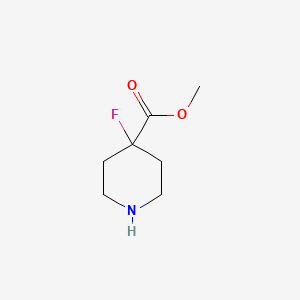

Methyl 4-fluoropiperidine-4-carboxylate

Description

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 1400797-26-3) is a fluorinated piperidine derivative with a methyl ester functional group. Its molecular formula is C₇H₁₁ClFNO₂ (calculated), and it is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting pathways such as PI3K/Akt/mTOR and GPCR signaling . The compound’s piperidine ring, substituted with fluorine at the 4-position, confers unique steric and electronic properties, making it valuable in drug discovery. Commercial suppliers like EOS Med Chem and multiple Chinese manufacturers (e.g., Simcere Pharmaceutical Co., Ltd.) offer this compound with purities up to 95% .

Properties

IUPAC Name |

methyl 4-fluoropiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCNOUWHCVUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653990 | |

| Record name | Methyl 4-fluoropiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862401-47-6 | |

| Record name | Methyl 4-fluoropiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoropiperidine-4-carboxylate typically involves the fluorination of piperidine derivatives. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically around -78°C, to ensure selective fluorination. The reaction mixture is then warmed to room temperature and worked up to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Methyl 4-fluoropiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules, aiding in the understanding of fluorine’s effects on biological systems.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and altered biological activity.

Mechanism of Action

The mechanism of action of methyl 4-fluoropiperidine-4-carboxylate involves its interaction with molecular targets through its fluorine atom and ester group. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with specific biological targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between methyl 4-fluoropiperidine-4-carboxylate and its structural analogues:

Key Differences and Implications

Ester Group Variation

- Methyl vs. Ethyl Esters: The ethyl variant (CAS: 845909-49-1) has a marginally higher molecular weight (211.66 vs. 209.62) due to the additional CH₂ group.

- Reactivity : The methyl ester’s smaller size may enhance steric accessibility in reactions, favoring nucleophilic substitution or hydrolysis compared to bulkier esters.

Substituent Effects

- Fluorine Position : In Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate, the fluorine is on a phenyl ring rather than the piperidine core. This introduces aromatic electron-withdrawing effects, which could modulate binding affinity in receptor-targeted compounds .

Conformational and Electronic Properties

The fluorine atom at the piperidine C4 position induces ring puckering, as described by Cremer and Pople’s coordinates . This puckering impacts the compound’s three-dimensional conformation, affecting interactions with biological targets. Comparative studies suggest that fluorinated piperidines exhibit enhanced metabolic stability over non-fluorinated analogues due to reduced cytochrome P450-mediated oxidation .

Biological Activity

Methyl 4-fluoropiperidine-4-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for pharmacological applications.

Chemical Structure and Properties

This compound has the following molecular formula: C₇H₁₂FNO₂, with a molecular weight of approximately 173.18 g/mol. The presence of a fluorine atom at the 4-position of the piperidine ring significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂FNO₂ |

| Molecular Weight | 173.18 g/mol |

| Functional Groups | Ester, Fluorine |

| Solubility | Soluble in water (as hydrochloride salt) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influenced by its fluorine atom and ester group. The fluorine atom enhances the compound's binding affinity to biological targets through:

- Hydrogen Bonding: The electronegative fluorine can participate in hydrogen bonding, affecting the compound's selectivity.

- Ester Hydrolysis: The ester group can undergo hydrolysis to yield active piperidine derivatives, which may interact with specific receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Some key findings include:

- Pharmacological Potential: Preliminary studies suggest that derivatives of this compound may possess significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This implies potential utility in developing central nervous system agents or psychotropic medications.

- Antimicrobial Activity: There are indications that this compound may exhibit antimicrobial properties, although detailed studies are still required to confirm these effects.

Comparative Analysis with Analogous Compounds

The unique properties of this compound can be compared to its analogs:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl piperidine-4-carboxylate | Lacks fluorine atom | Different biological activity |

| Ethyl 4-fluoropiperidine-4-carboxylate | Ethyl instead of methyl | Potentially different pharmacokinetics |

| Methyl 4-chloropiperidine-4-carboxylate | Chlorine substitution | Varies in metabolic stability |

Case Studies and Research Findings

- Pharmacokinetic Properties: A study on related compounds highlighted that fluorinated derivatives often display enhanced metabolic stability compared to their non-fluorinated counterparts. This stability is crucial for drug development as it affects bioavailability and efficacy .

- Antimalarial Research: Although not directly tested on malaria, the structural similarities with compounds showing antiplasmodial activity suggest potential for further exploration in this area .

- Neuropharmacological Studies: Investigations into similar piperidine derivatives have shown promise as NK(1) receptor antagonists, indicating that this compound could have therapeutic applications in treating conditions like anxiety and depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.